The synthesis of 2-(4-Phenoxyphenoxy)ethyl thiocyanate typically involves several steps:
The molecular structure of 2-(4-Phenoxyphenoxy)ethyl thiocyanate can be described as follows:
The InChI key for this compound is YQZHGQYIMXWEHI-UHFFFAOYSA-N, and its SMILES representation is C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCSC#N .
2-(4-Phenoxyphenoxy)ethyl thiocyanate participates in various chemical reactions:
The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl thiocyanate primarily involves:
Studies have shown that this compound exhibits significant antiparasitic activity, making it a candidate for further research in treating Chagas disease .
The physical and chemical properties of 2-(4-Phenoxyphenoxy)ethyl thiocyanate include:
The applications of 2-(4-Phenoxyphenoxy)ethyl thiocyanate are primarily focused on its potential as an antiparasitic agent:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: